molecular formula C20H25N3O3S B4456415 N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide

N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide

Cat. No.: B4456415
M. Wt: 387.5 g/mol
InChI Key: FUSFOASFEWTTHD-UHFFFAOYSA-N
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Description

N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. This compound is known for its significant role in medicinal chemistry, particularly as a tyrosine kinase inhibitor, which makes it valuable in the treatment of certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide typically involves the condensation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with N-methyl-4-aminobenzamide. This reaction is facilitated by the use of condensing agents such as N,N’-carbonyldiimidazole (CDI) under controlled conditions . The reaction is carried out in an organic solvent like pyridine, which helps in binding the hydrogen chloride liberated during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimizations to increase yield and purity. The use of large volumes of pyridine is often avoided due to its toxicity, and alternative solvents or binding agents are employed . The reaction conditions are carefully monitored to minimize the formation of side products and ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. By binding to the ATP-binding site of these kinases, it prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. This mechanism is particularly effective in cancer cells, where tyrosine kinases are often overactive .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Properties

IUPAC Name

N-methyl-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-21-12-14-23(15-13-21)27(25,26)16-17-8-10-18(11-9-17)20(24)22(2)19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSFOASFEWTTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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